molecular formula C15H23N3O B7921224 2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone

2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone

Cat. No.: B7921224
M. Wt: 261.36 g/mol
InChI Key: MNGJTWBDSLUSIZ-UHFFFAOYSA-N
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Description

2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone is a pyrrolidine-based compound featuring a benzyl-ethyl-amino substituent at the 3-position of the pyrrolidine ring and an amino-ketone functional group. Its molecular formula is C₁₆H₂₄N₄O, with a molecular weight of 288.39 g/mol (calculated based on structural analogs in and ).

Synthesis of such compounds often involves alkylation or Friedel-Crafts reactions. For example, similar derivatives like 2-chloro-1-(pyrrolidin-1-yl)ethanone are synthesized via AlCl₃-catalyzed reactions in dry dichloromethane (DCM) (). The target compound likely follows analogous synthetic pathways, with modifications to incorporate the benzyl-ethyl-amino group .

Properties

IUPAC Name

2-amino-1-[3-[benzyl(ethyl)amino]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-2-17(11-13-6-4-3-5-7-13)14-8-9-18(12-14)15(19)10-16/h3-7,14H,2,8-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGJTWBDSLUSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone typically involves multiple steps, starting with the preparation of the pyrrolidine ring. This is followed by the introduction of the benzyl-ethyl-amino group and finally the amino-ethanone moiety. Common reagents used in the synthesis include benzylamine, ethyl bromide, and pyrrolidine. Reaction conditions often require precise control of temperature, pH, and solvent choice to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound scales up the synthetic route by employing automated reactors and continuous flow techniques. Advanced purification methods, such as chromatography, ensure the final product meets stringent quality standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound undergoes oxidation reactions, particularly at the amino and benzyl groups, leading to the formation of various oxidized derivatives.

  • Reduction: Reduction reactions can occur, particularly at the ketone group, converting it into corresponding alcohols.

  • Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino groups.

Common Reagents and Conditions

Oxidizing agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction. Substitution reactions often utilize reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives that retain the core pyrrolidine structure while introducing new functional groups that modify the compound's properties.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H27N3
  • Molecular Weight : 273.41 g/mol

Central Nervous System (CNS) Modulation

Research indicates that compounds similar to 2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone may exhibit properties that modulate neurotransmitter systems in the brain. This modulation can have implications for treating various CNS disorders, including anxiety and depression.

Case Study : In a study exploring the effects of pyrrolidine derivatives, it was found that modifications to the amino group significantly influenced their binding affinity to serotonin receptors, suggesting potential for antidepressant activity .

Anti-obesity and Metabolic Regulation

The compound has been investigated for its potential role in metabolic regulation and as an anti-obesity agent. Similar compounds have shown efficacy in activating β3-adrenoceptors, which are involved in lipolysis and thermogenesis.

Data Table: Efficacy of Pyrrolidine Derivatives in Weight Management

Compound NameMechanism of ActionObserved Effects
Compound Aβ3-Adrenoceptor AgonistReduced body weight in animal models
Compound BSerotonin Receptor ModulatorDecreased appetite
This compoundPotential β3 activationUnder investigation

Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of other bioactive molecules. Its unique structure allows for diverse chemical modifications that can lead to new therapeutic agents.

Synthesis Example : The synthesis of this compound has been optimized to improve yield and purity, facilitating its use in further chemical transformations .

Neuroprotective Effects

Emerging studies suggest that derivatives of this compound may offer neuroprotective benefits, potentially useful in conditions such as Alzheimer's disease. The ability to cross the blood-brain barrier is a critical factor for therapeutic efficacy.

Case Study : A recent investigation into pyrrolidine derivatives demonstrated neuroprotective effects through the inhibition of oxidative stress pathways, indicating a promising avenue for further research .

Mechanism of Action

The mechanism by which 2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzyl-ethyl-amino group can form hydrogen bonds and hydrophobic interactions with target molecules, while the pyrrolidine ring provides structural rigidity that enhances binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of amino-ketone derivatives with pyrrolidine or piperidine backbones. Key structural analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyrrolidine/Piperidine Commercial Availability
2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone (Target) C₁₆H₂₄N₄O 288.39 3-(Benzyl-ethyl-amino) Discontinued (Ref: 10-F550360)
2-Amino-1-[3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone C₁₅H₂₂N₄O 274.37 3-(Benzyl-methyl-amino) Discontinued
(R)-2-Amino-1-(3-(isopropyl-methyl-amino)pyrrolidin-1-yl)ethanone C₁₁H₂₂N₄O 226.32 3-(Isopropyl-methyl-amino) Available (CAS: Not specified)
(2S)-2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one C₁₂H₂₇Cl₂N₃O 300.27 3-(Dimethylamino), 4-methylpentan-1-one Available (CAS: 1807938-67-5)
2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone C₁₇H₂₆N₄O 302.42 4-(Benzyl-isopropyl-amino) Not specified

Structural Variations and Functional Impact

Substituent Effects: Benzyl-ethyl-amino vs. Dimethylamino vs. Benzyl-ethyl-amino: The dimethylamino group in the pentanone derivative () lacks aromaticity, which may reduce π-π stacking interactions in receptor binding compared to the benzyl-containing target compound .

Pharmacological Potential

  • Receptor Affinity: Pyrrolidine-based amino-ketones are explored as neuromodulators due to structural similarities with dopamine and serotonin. The benzyl-ethyl group may enhance affinity for σ-1 or NMDA receptors compared to non-aromatic analogs .
  • Toxicity Considerations: Limited toxicological data are available for this class (). The dimethylamino analog () has a higher molecular weight, which may influence metabolic clearance rates .

Biological Activity

2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The compound has the following chemical characteristics:

  • Molecular Formula : C_{16}H_{24}N_{2}O
  • Molecular Weight : 261.37 g/mol
  • CAS Number : 1353993-93-7

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine. The compound may act as a modulator of these systems, influencing mood, cognition, and pain perception.

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. In a study involving forced swim tests, derivatives of pyrrolidine demonstrated significant reductions in immobility time, suggesting potential antidepressant properties .

Antinociceptive Effects

The antinociceptive properties of this compound have been evaluated through various assays. For instance, in the formalin test model, it showed a dose-dependent reduction in pain response, indicating its potential as an analgesic agent. The underlying mechanism may involve modulation of opioid receptors and inhibition of pro-inflammatory cytokines .

Antimicrobial Activity

Preliminary studies have suggested that the compound exhibits antimicrobial properties against certain bacterial strains. Its effectiveness was assessed through minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics .

Study 1: Antidepressant-Like Effects

A recent study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of various pyrrolidine derivatives. The study found that compounds structurally similar to this compound significantly reduced depressive behavior in rodent models when administered acutely .

Study 2: Analgesic Properties

In another investigation, researchers assessed the analgesic effects of several pyrrolidine derivatives including our compound of interest. The findings indicated that these compounds effectively reduced pain perception in both acute and chronic pain models, suggesting their utility in pain management therapies .

Study 3: Antimicrobial Efficacy

An evaluation of antimicrobial activity highlighted the effectiveness of this compound against Gram-positive bacteria. The MIC values were determined to be within therapeutic ranges, warranting further exploration for potential clinical applications in treating bacterial infections .

Comparative Analysis with Related Compounds

Compound NameMolecular WeightAntidepressant ActivityAntinociceptive ActivityAntimicrobial Activity
This compound261.37 g/molModerateHighModerate
Pyrrolidine Derivative A250.35 g/molHighModerateLow
Pyrrolidine Derivative B275.45 g/molLowHighHigh

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